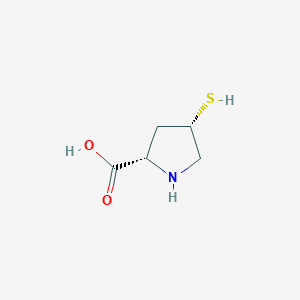

Cis-4-mercapto-L-proline

Vue d'ensemble

Description

Cis-4-mercapto-L-proline is a sulfur-containing amino acid that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a chiral molecule that exists in two enantiomeric forms, with the cis isomer being the most biologically active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cis-4-mercapto-L-proline can be achieved through enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This method involves the use of non-heme iron/α-ketoglutarate-dependent dioxygenases, which catalyze the hydroxylation reaction at specific carbon positions with high chiral selectivity .

Industrial Production Methods: For large-scale production, whole-cell catalysis in water is employed to reduce the loss of Fe(II) ions. The reaction system optimization involves the continuous supplementation of Fe(II) ions and the use of ascorbic acid/FeSO4·7H2O and α-ketoglutarate/L-pipecolic acid in specific molar ratios .

Analyse Des Réactions Chimiques

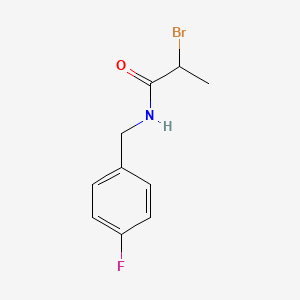

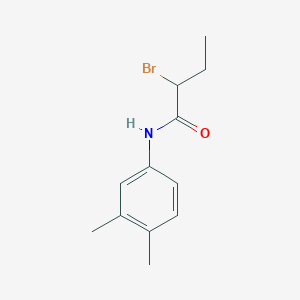

Types of Reactions: Cis-4-mercapto-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be halogenated by non-heme iron/α-ketoglutarate-dependent halogenases, which catalyze regio- and stereo-selective halogenation of inactivated C(sp3)-H bonds .

Common Reagents and Conditions: Common reagents used in these reactions include Fe(II) ions, α-ketoglutarate, and ascorbic acid. The reaction conditions typically involve aqueous environments to maintain the stability of Fe(II) ions .

Major Products Formed: The major products formed from these reactions include various halogenated derivatives of this compound, which can be further utilized in synthetic and industrial applications .

Applications De Recherche Scientifique

Cis-4-mercapto-L-proline has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals. In biology, it serves as a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis . In medicine, it has potential therapeutic applications due to its ability to alter bioactivity and act as a synthetic handle for diversification and modification of late-stage synthetic intermediates . In industry, it is used in the production of chiral compounds and as a catalyst in various chemical reactions .

Mécanisme D'action

The mechanism of action of cis-4-mercapto-L-proline involves its ability to undergo proline isomerization, which affects protein folding and conformations. This process regulates protein functions and biological pathways by interconverting between the cis and trans forms of proline . The compound also influences proline metabolism, which is a key pathway in the metabolic rewiring that sustains cancer cell proliferation, survival, and metastatic spread .

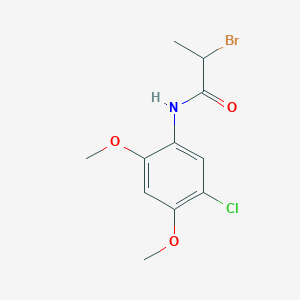

Comparaison Avec Des Composés Similaires

Cis-4-mercapto-L-proline can be compared with other similar compounds such as trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline. These compounds are also useful chiral building blocks for the organic synthesis of pharmaceuticals and have been tested for their antitumor activity .

List of Similar Compounds:Propriétés

IUPAC Name |

(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNANFOWNSGDJL-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628714 | |

| Record name | (4S)-4-Sulfanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171189-35-8 | |

| Record name | (4S)-4-Sulfanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

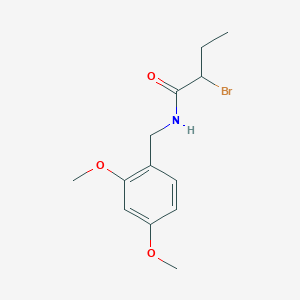

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

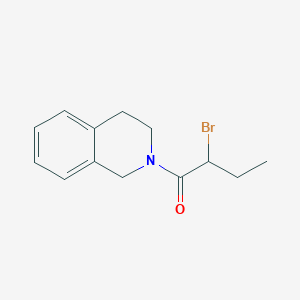

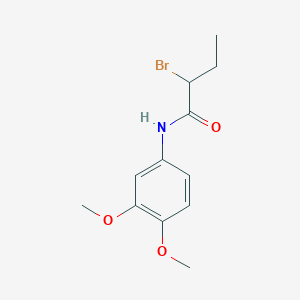

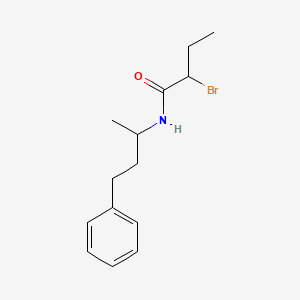

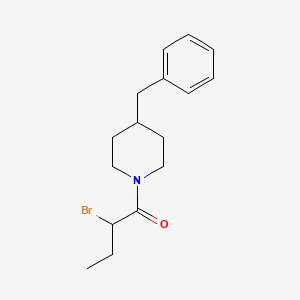

Feasible Synthetic Routes

Q1: What are the advantages of immobilizing L-proline on a solid support like SBA-15?

A1: Immobilizing L-proline on a solid support like SBA-15 offers several advantages for its use as a catalyst:

- Easy Separation and Reuse: [] Heterogenous catalysts, such as the L-proline functionalized SBA-15, can be easily separated from the reaction mixture by simple filtration, unlike homogenous catalysts which require more complex separation techniques. This ease of separation also allows for the catalyst to be reused multiple times, improving the efficiency and cost-effectiveness of the process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)